Naphtho[1,2-h]cinnoline
Description
Significance of Polycyclic Aromatic Systems in Contemporary Chemical Research
Polycyclic aromatic systems (PASs), which are molecules composed of fused aromatic rings, represent a foundational class of compounds in science. beilstein-journals.org It is estimated that a significant portion of known molecules are either aromatic or contain an aromatic component. beilstein-journals.org These structures are not only present in essential natural molecules like DNA and proteins but are also key players in materials science and medicinal chemistry. beilstein-journals.org The introduction of heteroatoms, such as nitrogen, into the carbocyclic framework gives rise to polycyclic aromatic nitrogen heterocycles (PANHs), also known as aza-PAHs. This substitution offers greater structural diversity and access to a much broader range of optoelectronic properties compared to their hydrocarbon counterparts. beilstein-journals.org
The extended π-electron systems of PANHs give them distinct and tunable electronic and structural properties. fiveable.me This makes them attractive as building blocks for novel molecular architectures and functional materials. fau.eu In materials science, these compounds are investigated for a wide array of applications, including as organic semiconductors, components in organic light-emitting diodes (OLEDs), organic photovoltaics, and photocatalysts. beilstein-journals.org Their ability to form stable structures and participate in π–π stacking interactions is crucial for designing advanced materials. fau.eu
Overview of the Cinnoline (B1195905) Core Structure and Related Derivatives
The cinnoline core is a bicyclic aromatic heterocycle with the chemical formula C₈H₆N₂. wikipedia.org Also known as 1,2-benzodiazine, its structure consists of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. mdpi.com Cinnoline is isomeric with other benzodiazines such as quinoxaline, phthalazine, and quinazoline. wikipedia.orgpnrjournal.com First synthesized via the Richter cinnoline synthesis, the parent compound is a light yellow solid with a melting point of 39 °C. wikipedia.orgpnrjournal.com
The cinnoline nucleus is a significant scaffold in medicinal chemistry, forming the structural basis for many compounds with a broad spectrum of pharmacological activities. mdpi.com Synthetic molecules containing the cinnoline framework have been extensively studied, leading to derivatives with potential antibacterial, antifungal, antimalarial, anti-inflammatory, and antitumor properties. mdpi.compnrjournal.com The biological activity of these derivatives is highly dependent on the nature and position of their substituents on the core structure. mdpi.com The synthesis of cinnoline-based compounds has attracted considerable attention due to this wide range of potential pharmacological effects. benthamdirect.com
Table 1: Properties of Cinnoline
| Property | Value |
|---|---|
| IUPAC Name | Cinnoline |
| Other Names | 1,2-Benzodiazine, Benzo[c]pyridazine |
| CAS Number | 253-66-7 |
| Chemical Formula | C₈H₆N₂ |
| Molar Mass | 130.150 g·mol⁻¹ |
| Melting Point | 39 °C (102 °F; 312 K) |
| Acidity (pKa) | 2.64 |
Data sourced from Wikipedia. wikipedia.org
Positioning of Naphtho[1,2-h]cinnoline within Extended Aromatic Frameworks and Diazahelicenes
This compound (CAS Number: 219749-69-6) is a polycyclic aromatic nitrogen heterocycle. chemsrc.com Its structure is composed of a naphthalene (B1677914) ring system fused to the 'h' face of a cinnoline core. This fusion creates a larger, more extended π-conjugated system compared to the parent cinnoline. While specific, detailed research findings on this compound itself are limited in available literature, its structural class places it within the family of complex polycyclic aza-aromatic systems.
This family includes a notable subclass of compounds known as azahelicenes, which are characterized by an ortho-fused aromatic ring system that forces the molecule into a helical shape. chim.itbeilstein-journals.org The incorporation of a diazene (B1210634) (–N=N–) moiety, as is present in cinnoline, into a helical structure results in a diazahelicene. beilstein-journals.org Several isomers of this compound are well-documented examples of diazahelicenes. For instance, benzo[f]naphtho[2,1-c]cinnoline (B230440) is a well-studied diaza mdpi.comhelicene, meaning it has five ortho-fused rings creating the helical structure. chim.itbeilstein-journals.orgsmolecule.com The synthesis of this and other related polycyclic cinnolines, such as benzo[h]naphtho[1,2-c]cinnoline, has been achieved through methods like the reductive coupling of dinitrobiaryls. rsc.org The unique, non-planar geometry of these azahelicenes imparts distinct chemical and physical properties, making them subjects of interest in materials science and stereochemistry. smolecule.com
The study of these related isomers provides a valuable framework for understanding the potential properties and chemical behavior of the broader class of naphtho-fused cinnolines, including the this compound isomer.
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₁₆H₁₀N₂ |
| Cinnoline | C₈H₆N₂ |
| Benzene | C₆H₆ |
| Naphthalene | C₁₀H₈ |
| Pyridazine | C₄H₄N₂ |
| Quinoxaline | C₈H₆N₂ |
| Phthalazine | C₈H₆N₂ |
| Quinazoline | C₈H₆N₂ |
| Benzo[f]naphtho[2,1-c]cinnoline | C₂₀H₁₂N₂ |
Properties
Molecular Formula |
C16H10N2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
naphtho[1,2-h]cinnoline |
InChI |
InChI=1S/C16H10N2/c1-2-4-13-11(3-1)5-8-15-14(13)7-6-12-9-10-17-18-16(12)15/h1-10H |
InChI Key |
BFGAQXSDIXLRIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3N=NC=C4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Naphtho 1,2 H Cinnoline and Analogues
Cyclization Reactions in the Formation of Fused Cinnoline (B1195905) Skeletons
Cyclization reactions are fundamental to constructing the fused polycyclic framework of Naphtho[1,2-h]cinnoline and its analogues. These methods involve the formation of the key nitrogen-containing ring through various intramolecular bond-forming strategies.
Pericyclic reactions, particularly [4+2] cycloadditions, represent a powerful, atom-economical strategy for assembling the cinnoline core. A notable example is the azo-Povarov reaction, which involves the annulation of N-carbonyl aryldiazenes with a suitable dienophile. ijper.org This methodology has been successfully applied to construct a variety of fused cinnoline derivatives. wikipedia.org The reaction is presumed to proceed through a formal [4+2] cycloaddition mechanism, offering high regioselectivity and good yields. ijper.org While the classic Povarov reaction involves an imine, the azo-variant uses a diazene (B1210634) as the dienophile, making it suitable for creating the pyridazine (B1198779) ring characteristic of cinnolines. The synthetic utility of this approach has been demonstrated through gram-scale synthesis and further derivatization of the resulting polycyclic products. ijper.orgwikipedia.org
Photochemical cyclization is a primary and effective method for synthesizing diazahelicenes, including this compound, which is also known as benzo[f]naphtho[2,1-c]cinnoline (B230440). nucleos.comlnigchrm.inmetu.edu.tr This approach typically utilizes stilbene-like precursors that undergo oxidative photodehydrocyclization upon irradiation with UV or visible light. lnigchrm.inmetu.edu.tr The reaction proceeds via excited state intermediates that enable the necessary carbon-carbon bond formation to construct the helical framework. lnigchrm.in
The success and yield of photochemical synthesis can vary significantly based on the specific precursor and reaction conditions. For instance, the synthesis of 4,11-diaza lnigchrm.inhelicene from (E)-1,2-di(quinolin-6-yl)ethene was achieved in a remarkable 98% isolated yield. handwiki.org In contrast, the UV light-induced photochemical cyclization of (Z)-9-(2-(pyridin-3-yl)vinyl)benzo[f]isoquinoline to produce 1,12-diaza- lnigchrm.inhelicene resulted in only a 15% yield. handwiki.org This highlights the sensitivity of the reaction to the geometric and electronic properties of the starting material. The mild conditions, often at room temperature, are a key advantage, minimizing the risk of thermal degradation of complex products. lnigchrm.in
| Precursor | Product | Yield | Reference |
| (E)-1,2-di(quinolin-6-yl)ethene | 4,11-Diaza lnigchrm.inhelicene | 98% | handwiki.org |
| (Z)-9-(2-(pyridin-3-yl)vinyl)benzo[f]isoquinoline | 1,12-Diaza lnigchrm.inhelicene | 15% | handwiki.org |
This table presents selected research findings on the yields of photochemical cyclization for diazahelicene synthesis.
Lewis acids are employed to catalyze intramolecular cyclization reactions, facilitating the formation of the cinnoline ring system under controlled conditions. lnigchrm.in Scandium triflate [Sc(OTf)₃] has been identified as an effective catalyst for the [4+2] annulation of N-carbonyl aryldiazenes with cyclopentadiene, representing the first example of an azo-Povarov reaction to build the cinnoline scaffold. ijper.org This method is valued for its high regioselectivity and efficiency, with reactions often proceeding smoothly within an hour. ijper.org
Another common Lewis acid, boron trifluoride etherate (BF₃·Et₂O), is used in Povarov-type [4+2]-cycloaddition reactions to prepare complex heterocyclic systems. researchgate.net These catalyzed reactions can transform appropriately designed precursors into fused cinnoline derivatives. wikipedia.org The Lewis acid activates the substrates, presumably lowering the energy barrier for the cycloaddition and enabling the reaction to proceed under milder conditions than would otherwise be required. wikipedia.orgresearchgate.net
| Lewis Acid | Reaction Type | Substrates | Key Feature | Reference |
| Sc(OTf)₃ | Azo-Povarov [4+2] Annulation | N-carbonyl aryldiazenes, Cyclopentadiene | High regioselectivity, efficient access to cinnoline scaffold | ijper.org |
| BF₃·Et₂O | Povarov-type [4+2] Cycloaddition | Aldimines, Indene | Synthesis of indeno-annulated quinolines and related heterocycles | researchgate.net |
This table summarizes examples of Lewis acids used in the synthesis of cinnoline and related fused heterocyclic scaffolds.
The von Richter cinnoline synthesis, first reported in 1883, is a foundational method in heterocyclic chemistry. smolecule.com The classical procedure involves the diazotization of ortho-aminoarylacetylenes or ortho-aminoarylpropiolic acids, which then undergo cyclization to form the cinnoline ring. smolecule.com For example, the cyclization of ortho-C₆H₄(N₂Cl)C≡CCO₂H in water yields 4-hydroxycinnoline-3-carboxylic acid. smolecule.com
The Borsche synthesis, or more specifically the Borsche-Drechsel cyclization, is another classic reaction used to synthesize tetrahydrocarbazoles from the acid-catalyzed cyclization of cyclohexanone (B45756) arylhydrazones. wikipedia.orgnucleos.com Its mechanism, involving an acid-catalyzed proton transfer followed by a sigmatropic rearrangement and cyclization, shares mechanistic principles with other heterocycle formations. wikipedia.orgnucleos.com
While these methods are historically significant for simpler cinnolines and related heterocycles, direct modifications for the synthesis of complex, sterically hindered systems like this compound are not widely reported in recent literature. The emergence of more versatile and higher-yielding modern techniques, such as photochemical cyclizations and transition metal-catalyzed annulations, has largely superseded these classical approaches for the construction of advanced diazahelicene architectures.
Transition Metal-Catalyzed Functionalization and Annulation Routes
Transition metal catalysis offers a powerful and versatile platform for synthesizing fused cinnoline derivatives through C-H bond activation, annulation, and cross-coupling strategies. These methods often provide high levels of efficiency and regioselectivity.
Rhodium(III) catalysis has emerged as a robust tool for constructing complex heterocyclic frameworks. A notable strategy involves the annulation of existing nitrogen-containing heterocycles with diazo compounds, which serve as carbenoid precursors. researchgate.net An efficient method has been developed for the synthesis of indazolone-fused cinnolines via a [4+2] annulation of 1-arylindazolones with α-diazo carbonyl compounds. researchgate.net This process proceeds through a sequence of C–H activation, carbene insertion, and subsequent cyclization in a tandem fashion. researchgate.net
Interestingly, the reaction pathway can be directed to achieve different outcomes. Researchers have developed Rh(III)-catalyzed strategies where phthalazine-1,4-diones react with α-diazo carbonyl compounds to selectively form either hydroxy-dihydroindazolo-fused phthalazines via a [4+1] annulation or phthalazino-fused cinnolines through a [4+2] annulation, with the choice of pathway influenced by reaction additives. researchgate.net This demonstrates the high level of control achievable with Rh(III) catalysis in building diverse and complex fused cinnoline systems with high atom efficiency. researchgate.net
Palladium/Copper-Catalyzed Coupling Reactions
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the naphthocinnoline framework. magtech.com.cncnr.it The Sonogashira coupling, which involves the reaction of aryl or vinyl halides with terminal alkynes, is a prominent example of a palladium- and copper-co-catalyzed reaction used in the synthesis of complex heterocyclic systems. mdpi.comresearchgate.net These reactions generally proceed under mild conditions and exhibit good functional-group compatibility. magtech.com.cn
The general mechanism for these cross-coupling reactions typically involves the oxidative addition of an organic halide to a Pd(0) species, followed by an electrophilic attack of the resulting Pd(II) species on the coupling partner. cnr.it Subsequent reductive elimination yields the final product and regenerates the Pd(0) catalyst. cnr.it The choice of ligands, such as biaryl phosphines, is critical for the efficiency and scope of these reactions. magtech.com.cn
In the context of naphthocinnoline synthesis, these coupling strategies can be employed to construct key precursors or to perform late-stage functionalization. For instance, a Pschorr-type ring closure reaction has been utilized to synthesize dibenzo[f,h]cinnoline. scispace.com Similarly, cyclodehydrohalogenation of a substituted phenyl-pyridazinone derivative under palladium catalysis has yielded a dibenzo[f,h]phthalazin-one. scispace.com
Multi-component Reactions for Densely Functionalized Cinnolines
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like densely functionalized cinnolines in a single step from three or more starting materials. researchgate.netresearchgate.netnih.gov This strategy is particularly valuable for creating libraries of compounds for biological screening.
A notable example involves the microwave-assisted, one-pot synthesis of polyfunctionalized cinnolines. researchgate.netresearchgate.netnih.gov This reaction utilizes ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates, aromatic aldehydes, and nitromethane (B149229) in a dioxane/piperidine solvent system under controlled microwave heating. researchgate.netresearchgate.netnih.gov This method provides a rapid and efficient route to a variety of substituted cinnoline derivatives. researchgate.netresearchgate.netnih.govijbpas.com
The advantages of MCRs include simplified purification procedures, reduced solvent and reagent consumption, and the ability to generate structural diversity with ease. The use of microwave irradiation can further accelerate reaction times and improve yields. researchgate.netresearchgate.netnih.gov
Flash Vacuum Pyrolysis (FVP) for Condensed Naphthoheterocyclic Systems
Flash vacuum pyrolysis (FVP) is a powerful synthetic technique that involves heating a precursor molecule to high temperatures under high vacuum for a very short duration. wikipedia.orgscripps.edu This method is particularly suited for unimolecular reactions, such as pericyclic processes, elimination of small stable molecules (e.g., N₂, CO₂), and radical-mediated cyclizations. scripps.edu The products are rapidly cooled and collected in a cold trap, which helps to prevent decomposition and secondary reactions. wikipedia.orgscripps.edu
FVP has proven to be a valuable method for the synthesis of condensed naphthoheterocyclic systems. chim.it The pyrolysis of substituted researchgate.netresearchgate.netchim.it-triazines, for example, serves as a convenient route to these complex ring systems. chim.it The mechanism involves the thermal extrusion of a nitrogen molecule (N₂) to generate a reactive 1,3-biradical intermediate. chim.it This intermediate can then undergo intramolecular cyclization with a nearby aryl or heteroaryl substituent to form the condensed heterocyclic product. chim.it
This technique is often considered a "reagent-free" method and can provide access to highly strained or otherwise inaccessible molecules. scripps.edu The key experimental parameters that can be optimized are temperature, residence time in the hot zone, and pressure. wikipedia.org
Strategies for Late-Stage Functionalization and Derivatization
Late-stage functionalization refers to the introduction of new functional groups into a complex molecule, such as the this compound core, at a late step in the synthetic sequence. This approach is highly desirable as it allows for the rapid diversification of a core structure to explore structure-activity relationships.
Aromatic Electrophilic Substitution (e.g., Nitration) of the this compound Core
Aromatic electrophilic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. chemistrytalk.org In this type of reaction, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. chemistrytalk.orguomustansiriyah.edu.iq
Nitration is a classic example of an EAS reaction where a nitro group (-NO₂) is introduced onto the aromatic core. savemyexams.com This is typically achieved by treating the substrate with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). savemyexams.commasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile. masterorganicchemistry.com The reaction proceeds through a carbocation intermediate, known as an arenium ion or sigma complex, which then loses a proton to restore aromaticity. uomustansiriyah.edu.iq
For the this compound core, nitration would be expected to occur at positions that are electronically activated and sterically accessible. The regioselectivity of the substitution will be influenced by the directing effects of the fused rings and the existing nitrogen atoms in the cinnoline moiety. vulcanchem.com
Reductive Transformations of Functionalized this compound Derivatives
Functional groups introduced onto the this compound core, such as a nitro group from nitration, can be further transformed to create a wider range of derivatives. Reductive transformations are particularly useful in this regard.
For instance, a nitro group can be readily reduced to an amino group (-NH₂). This transformation is significant as the resulting amino-naphthocinnoline can serve as a versatile intermediate for further functionalization, such as diazotization followed by substitution or acylation reactions. A variety of reducing agents can be employed for this purpose, including metals like iron in the presence of acid or catalytic hydrogenation. scispace.com
The reduction of a nitro group on a 2,2'-dinitro-1,1'-binaphthalene precursor using reagents like sodium sulfide (B99878) (Na₂S) or lithium aluminum hydride (LiAlH₄) is a key step in some synthetic routes to 7,8-diaza scispace.comhelicenes, which are structurally related to naphthocinnolines. beilstein-journals.org
Solvent and Additive Effects on Synthetic Pathways
The choice of solvent and the use of additives can have a profound impact on the outcome of a chemical reaction, influencing reaction rates, yields, and even the selectivity for a particular product. cnr.itehu.es
In the synthesis of naphthoquinolizine derivatives, which are structurally related to naphthocinnolines, the solvent was found to play a crucial role in directing the reaction pathway. acs.org For example, using 1,2-dichloroethane (B1671644) (DCE) as the solvent favored the formation of one specific isomer, while methanol (B129727) (CH₃OH) promoted the synthesis of another. acs.org This highlights the ability of the solvent to stabilize different transition states or intermediates.
Additives can also exert significant control over a reaction. In a rhodium-catalyzed synthesis of naphthoquinolizine derivatives, the addition of acetic acid (HOAc) dramatically improved the yield and selectivity for one of the products. acs.org Similarly, in palladium-catalyzed reactions, the nature of the base and other additives can be critical for the efficiency of the catalytic cycle. cnr.it In Sc(OTf)₃-mediated [4+2] annulations to form cinnoline derivatives, both the solvent and catalyst loading were found to be critical parameters for achieving high yields. ehu.es
Below is a table summarizing the effects of solvents and additives in selected reactions relevant to the synthesis of naphthocinnoline analogues.
| Reaction Type | Solvent | Additive | Effect |
| Rh(III)-Catalyzed Naphthoquinolizine Synthesis | DCE | AgOAc | Favors formation of isomer 4a |
| Rh(III)-Catalyzed Naphthoquinolizine Synthesis | CH₃OH | AgOAc | Favors formation of isomer 3a |
| Rh(III)-Catalyzed Naphthoquinolizine Synthesis | CH₃OH | HOAc | Significantly increases yield and selectivity for isomer 3a |
| Sc(OTf)₃-Mediated Cinnoline Synthesis | Chloroform | Sc(OTf)₃ (1.5 equiv) | High yield of the [4+2] adduct |
| Microwave-Assisted Cinnoline Synthesis | Dioxane | Piperidine | Facilitates the multi-component reaction |
Mechanistic Investigations and Reactivity Studies of Naphtho 1,2 H Cinnoline Systems
Elucidation of Reaction Mechanisms via Experimental and Computational Approaches
The synthesis and reactivity of naphtho[1,2-h]cinnoline and its derivatives have been the subject of both experimental and computational investigations to elucidate the underlying reaction mechanisms. nih.govresearchgate.net These studies are crucial for understanding the formation of these complex heterocyclic systems and for optimizing synthetic routes. nih.gov
One key area of investigation has been the cyclization reactions of azo-ene-yne compounds. nih.govresearchgate.net Experimental results have shown that these systems can undergo thermal cyclization to form cinnolines via a pericyclic mechanism. nih.gov Alternatively, in the presence of a transition metal salt that stabilizes carbenes, an isoindazole can be formed through a coarctate mechanism. nih.gov Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in complementing these experimental findings. nih.gov For instance, DFT calculations (B3LYP/6-31G* + ZPE) have been used to determine the energies for the cyclization of various azo-ene-yne precursors, providing insights into the reaction pathways. nih.gov
These computational models help to rationalize experimental observations, such as the diastereoselectivity of certain reactions, by calculating the activation energies for different pathways. scielo.br For example, in some cycloaddition reactions, the preference for a particular stereoisomer is explained by the lower activation energy of the transition state leading to its formation. scielo.br The synergy between experimental data and computational analysis provides a comprehensive understanding of the reaction landscape, guiding the design of more efficient and selective syntheses. scielo.brdokumen.pub
Annular Tautomerism and Prototropic Equilibria in Cinnoline (B1195905) Derivatives
Annular tautomerism, a form of prototropic tautomerism, is a significant phenomenon in heterocyclic systems like cinnolines, where a proton can occupy two or more positions on the heterocyclic ring. google.com This equilibrium between different tautomeric forms can be influenced by various factors, including the nature of substituents and the solvent. researchgate.net
In cinnoline derivatives, particularly those with hydroxyl, thiol, or amino groups at the 4-position, the tautomeric equilibrium between different forms (e.g., lactam-lactim, thione-thiol, and imine-enamine) is of considerable interest. researchgate.netunivie.ac.at The predominant tautomer in solution is often determined using spectroscopic methods, such as UV and NMR spectroscopy, in conjunction with basicity measurements. researchgate.net For instance, studies on cinnolin-4-ol, cinnolin-4-thiol, and cinnolin-4-amine (B87092) have aimed to quantitatively determine the tautomeric equilibrium constants and compare them with related heterocyclic series like pyridazines and quinolines. researchgate.net
The solvent can play a crucial role in shifting the tautomeric equilibrium. researchgate.net In polar solvents, tautomers that can form intermolecular hydrogen bonds may be stabilized and thus predominate. researchgate.net Conversely, in less polar solvents, intramolecular hydrogen bonding might favor a different tautomeric form. researchgate.net For example, in some indazole derivatives, the equilibrium between the 1H and 2H tautomers is solvent-dependent. researchgate.net
Computational methods are also employed to predict the relative stabilities of different tautomers. researchgate.net Theoretical studies, such as those using the B3LYP/6-311++G(d,p) level of theory, can calculate the energy differences between annular tautomers in both the gas phase and in solution, helping to identify the most stable form. researchgate.net These calculations have been used to study the tautomerism of various cinnoline and indazole derivatives, providing insights that align with experimental observations. researchgate.net
Factors Influencing Electron Delocalization and Resonance in this compound Derivatives
The electronic properties of this compound derivatives are significantly influenced by electron delocalization and resonance within their polycyclic aromatic framework. sci-hub.st The extent of this delocalization affects the molecule's stability, reactivity, and photophysical properties. sci-hub.stutdallas.edu
Substituents on the aromatic rings play a critical role in influencing electron delocalization. rsc.org Electron-donating groups can increase the electron density within the π-system, while electron-withdrawing groups can decrease it. rsc.org The position of these substituents is also crucial. For example, nitrogen atoms in ortho positions to a substituent can enhance its electron-donating or weaken its electron-withdrawing properties through inductive and resonance effects. rsc.org
Quantum-chemical calculations are valuable tools for quantifying the effects of substituents on electron delocalization. rsc.org Methods like the analysis of the charge of the substituent active region (cSAR) and the electron density of delocalized bonds (EDDB) can provide detailed information about how substituents alter the electronic structure of the heterocyclic system. rsc.org These studies have shown that electron-donating substituents can sometimes hinder cyclic delocalization in certain heterocyclic rings. rsc.org
Dimerization Pathways in Naphtho-Fused Azo-Ene-Yne Cyclizations
In the synthesis of naphtho-fused heterocycles from azo-ene-yne precursors, dimerization of intermediates can be a significant side reaction. nih.govresearchgate.net This is particularly observed in reactions proceeding through a carbene or carbenoid intermediate, which can occur in the presence of a carbene-stabilizing transition metal salt. nih.gov
Experimental studies have shown that naphtho-fused systems have a higher propensity for dimerization compared to their benzene-based counterparts. nih.govresearchgate.net For instance, in the cyclization of naphtho-fused azo-ene-ynes, in addition to the expected monomeric products, dimeric structures are also formed in low to moderate yields. nih.gov This tendency to dimerize appears to increase as the size of the fused aromatic system grows from benzo- to naphtho- to phenanthro-fused systems. nih.gov
Computational studies have provided a rationale for these experimental observations. nih.govresearchgate.net Calculations suggest that pyrazoles and arene-fused pyrazoles can strongly stabilize carbenes in the 5-position through a phenomenon known as 'coarctate conjugation'. nih.govresearchgate.net This stabilization leads to a higher stationary concentration of the carbene intermediate during the cyclization reaction, which in turn increases the likelihood of dimerization. nih.govresearchgate.net
The dimerization pathway competes with the desired intramolecular reaction of the carbene/carbenoid intermediate. nih.gov Factors that influence this competition include the stability of the carbene and the reaction conditions. For example, the formation of dimeric side products can sometimes be suppressed by adjusting the reaction conditions, such as saturating the reaction mixture with a gas like oxygen. nih.gov
The following table summarizes the observed products in the cyclization of a naphtho-fused azo-ene-yne system, highlighting the formation of both monomeric and dimeric species.
| Precursor | Reaction Conditions | Monomeric Product | Dimeric Product |
| Naphtho-fused azo-ene-yne | Thermal | Benzocinnoline | - |
| Naphtho-fused azo-ene-yne | Carbene Stabilizer | Isoindazole-carbaldehyde | Dimer |
Advanced Spectroscopic Characterization and Structural Elucidation of Naphtho 1,2 H Cinnoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it; deshielded protons appear at higher chemical shifts. acdlabs.com The integration of the peak area is proportional to the number of protons it represents, and spin-spin coupling, observed as signal splitting, reveals the number of neighboring protons. acdlabs.compressbooks.pub
¹³C NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Generally, each non-equivalent carbon atom gives a distinct signal. masterorganicchemistry.com The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of all carbon signals. bhu.ac.in
Although a specific ¹³C NMR spectrum for naphtho[1,2-h]cinnoline was not found, analysis of related structures like researchgate.netbenzothieno[2,3-c]naphtho[1,2-h]quinoline has been performed using two-dimensional NMR techniques to assign all ¹H and ¹³C signals. researchgate.net Similar to ¹H NMR, the carbon atoms in the aromatic rings of this compound would be expected to appear in the downfield region of the spectrum.
Computational Approaches to NMR Chemical Shift Prediction (e.g., GIAO)
Computational methods, particularly those employing Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach to calculate the magnetic shielding tensors of nuclei, from which chemical shifts can be derived. nih.gov These predictions are instrumental in assigning experimental spectra, resolving ambiguities, and even revising previously incorrect assignments. mdpi.com
For complex molecules, comparing computationally predicted chemical shifts with experimental data can confirm the proposed structure. researchgate.net DFT calculations at levels like B3LYP/6-311++G(d,p) have been successfully used to study the tautomerism and predict the ¹H and ¹³C chemical shifts of related benzo[de]cinnolines. researchgate.net Such computational studies can provide a theoretical ¹H and ¹³C NMR spectrum for this compound, which would be a powerful tool for its definitive identification. Recent advancements in deep learning and graph neural networks are further enhancing the accuracy of these predictions by incorporating factors like solvent effects. arxiv.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. Unlike low-resolution mass spectrometry which measures mass-to-charge ratios to the nearest whole number, HRMS can measure masses with very high accuracy, typically to several decimal places. libretexts.org This precision allows for the differentiation of compounds that have the same nominal mass but different elemental compositions. nih.gov
HRMS relies on the fact that the masses of individual isotopes are not integers (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁴N = 14.0031 amu, ¹⁶O = 15.9949 amu). libretexts.org By measuring the exact mass of the molecular ion, a unique molecular formula can be determined. For this compound (C₁₆H₁₀N₂), the theoretical exact mass can be calculated and compared to the experimental value obtained from an HRMS experiment to unequivocally confirm its elemental composition. This technique was used to characterize novel dihydrobenzo[h]cinnoline-5,6-diones. researchgate.net
X-Ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. veranova.com By diffracting a beam of X-rays off a single crystal, a pattern is produced that can be mathematically transformed into a map of electron density, revealing the positions of individual atoms within the crystal lattice. veranova.comscribd.com
This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, leading to a definitive structural elucidation. veranova.com While a specific crystal structure for this compound is not available in the search results, X-ray crystallography has been used to establish the structures of related cinnoline (B1195905) derivatives and other complex heterocyclic systems. researchgate.netnih.gov Obtaining a single crystal of this compound suitable for X-ray diffraction would provide the ultimate confirmation of its molecular structure in the solid state.
Circular Dichroism (CD) Spectroscopy for Chiral Properties and Conformational Analysis
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. mdpi.comscispace.comnih.gov This technique is particularly sensitive to the three-dimensional structure of molecules, including the conformation of biomolecules and the absolute configuration of chiral centers. mdpi.comnih.gov
For a molecule to be CD active, it must be chiral. While this compound itself is achiral, certain derivatives or its interaction with a chiral environment could potentially induce CD signals. CD spectroscopy is a powerful tool for studying conformational changes in molecules. scispace.comnih.gov The binding of small molecules to larger ones, such as proteins or DNA, can also be monitored by changes in the CD spectrum. researchgate.net While there is no indication from the search results that this compound is chiral or has been studied by CD spectroscopy, this technique remains a valuable tool for the stereochemical analysis of related chiral compounds.
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a spectral "fingerprint" that is unique to its structure. horiba.com This method relies on the inelastic scattering of monochromatic light, usually from a laser, where the photons lose or gain energy corresponding to the specific vibrational energy levels of the molecule's bonds. horiba.com For complex polycyclic aromatic systems like this compound, Raman spectroscopy is invaluable for elucidating the intricate details of its molecular framework.
The analysis of this compound, a polycyclic aza-aromatic hydrocarbon, via Raman spectroscopy allows for the identification of characteristic vibrational modes associated with its fused ring system and heteroatomic (N=N) bond. The vibrational spectrum can be interpreted by assigning observed Raman bands to specific atomic motions within the molecule, such as bond stretching, bending, and ring deformations. researchgate.netsmu.edu
While specific, dedicated Raman spectroscopic studies on this compound are not extensively documented in publicly available literature, its spectrum can be reliably predicted and interpreted based on comprehensive studies of related polycyclic aromatic hydrocarbons (PAHs) and aza-PAHs. researchgate.netpitt.eduaidic.it The vibrational modes of such compounds are well-characterized and fall into distinct spectral regions.
Detailed Research Findings
The Raman spectrum of a molecule like this compound is typically dominated by several key vibrational modes originating from its aromatic backbone. Research on a wide array of PAHs demonstrates that the most intense Raman signals appear in the 1200-1650 cm⁻¹ region, which are primarily due to in-plane C-C and C-H stretching and bending vibrations. researchgate.netpitt.edu
Key spectral regions and their corresponding vibrational assignments for PAHs include:
1560-1630 cm⁻¹: This region features strong bands arising from symmetric in-plane ring breathing vibrations of the conjugated ring systems. pitt.edu These modes involve the collective stretching of the carbon-carbon bonds within the aromatic rings.
1330-1400 cm⁻¹: This area also contains prominent peaks related to symmetric ring breathing modes. pitt.edu The precise frequencies within this and the higher range can be sensitive to the size and topology of the polycyclic system.
1200-1600 cm⁻¹: Generally assigned to C-H bending modes coupled with C-C stretching. researchgate.net
300-1000 cm⁻¹: This lower wavenumber region typically contains peaks of lower intensity. These signals are attributed to C-C bending modes and other skeletal deformations of the fused rings, such as ring puckering or out-of-plane vibrations. researchgate.net
The introduction of the cinnoline (-C=N-N=C-) moiety into the naphtho- framework introduces additional characteristic vibrations. The C=N stretching vibration is expected to appear in the spectrum, typically in the 1500-1650 cm⁻¹ range, potentially overlapping with the aromatic C=C stretching modes. The N=N stretching vibration of the cinnoline ring is also a key feature, though its Raman intensity can vary.
Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to complement experimental data. researchgate.net These computational methods can predict the vibrational frequencies and intensities with a high degree of accuracy, aiding in the definitive assignment of complex spectra. researchgate.netrsc.org For this compound, a DFT analysis would be instrumental in distinguishing between the numerous, closely-spaced vibrational modes.
The table below presents a detailed, albeit theoretical, assignment of the principal vibrational modes expected for this compound, based on established data for analogous PAHs and aza-aromatics. researchgate.netpitt.edu
Table 1. Predicted Raman Bands and Vibrational Mode Assignments for this compound
| Predicted Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment | Description of Atomic Motion |
| ~1625 | Strong | Aromatic C=C Stretch | In-plane symmetric stretching of carbon-carbon bonds in the naphthalene (B1677914) and benzene (B151609) rings. |
| ~1580 | Medium-Strong | Ring Breathing Mode | Collective symmetric in-plane stretching and contraction of the fused aromatic rings. pitt.edu |
| ~1510 | Medium | C=N Stretch | Stretching vibration of the carbon-nitrogen double bonds within the cinnoline moiety. |
| ~1440 | Medium | In-plane C-H Bend | Scissoring or rocking motions of the carbon-hydrogen bonds on the aromatic rings. |
| ~1370 | Strong | Ring Breathing Mode | Another fundamental symmetric stretching vibration of the entire polycyclic skeleton. pitt.edu |
| ~1250 | Medium-Weak | In-plane C-H Bend | In-plane bending vibrations of the C-H bonds. researchgate.net |
| ~1050 | Weak | C-C Stretch | Stretching of single carbon-carbon bonds connecting the fused rings. |
| ~880 | Weak | Out-of-plane C-H Bend | Wagging or twisting motions of the C-H bonds perpendicular to the plane of the rings. |
| ~550 | Weak | Ring Deformation | Out-of-plane skeletal deformation or puckering of the fused ring system. researchgate.net |
| ~420 | Weak | Skeletal Bending | In-plane bending and deformation of the overall molecular skeleton. |
In-depth Computational Analysis of this compound Remains an Open Area of Scientific Inquiry
A thorough review of available scientific literature reveals a notable absence of specific computational and theoretical investigations focused exclusively on the chemical compound this compound. While extensive research exists for related heterocyclic and polyaromatic systems, such as cinnoline, quinoline, and various other naphtho-fused isomers, detailed quantum chemical calculations, electronic structure analyses, and predictions of optical properties for this compound are not present in the surveyed data.
Computational chemistry is a powerful tool for elucidating the properties of novel molecules. nih.govcsic.es Methodologies like DFT are standard for determining optimized molecular geometries and electronic states. nih.govnih.gov FMO analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties. ajchem-a.comijastems.orgresearchgate.net Furthermore, theoretical calculations are instrumental in predicting both linear optical properties, like dipole moment and polarizability, and nonlinear optical (NLO) properties, such as first-order hyperpolarizability, which are vital for the development of new materials for optoelectronic applications. ajchem-a.comajchem-a.comnih.gov
While studies on substituted cinnolines and other complex fused-ring systems provide a general framework for how such analyses are conducted, these findings are specific to the molecules investigated and cannot be extrapolated to this compound. ajchem-a.comijastems.orgnih.gov The precise arrangement of the fused rings and the position of the nitrogen atoms in the this compound structure would yield unique electronic and optical characteristics that must be determined through dedicated computational studies.
The absence of such specific data underscores a gap in the current scientific literature. The computational and theoretical investigation of this compound represents an unexplored area of research. Future studies employing the quantum chemical methods outlined in the query would be necessary to provide the detailed, scientifically accurate information required to construct the requested article.
Computational and Theoretical Investigations of Naphtho 1,2 H Cinnoline
Theoretical Prediction of Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules. This approach calculates the excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. These calculated energies can be correlated with the absorption bands observed in experimental UV-Vis spectroscopy.
For polycyclic aromatic compounds and their heterocyclic analogues, TD-DFT is instrumental in understanding their photophysical properties. The calculations typically provide the wavelength of maximum absorption (λmax), the oscillator strength (which relates to the intensity of the absorption), and the nature of the electronic transitions (e.g., π→π* or n→π*). A study on various polycyclic cinnolines demonstrated that TD-DFT, using functionals like B3LYP and BLYP, can predict excitation energies with varying degrees of accuracy depending on the nature of the electronic transition. researchgate.net For instance, hybrid functionals often perform well for transitions with covalent character, while other functionals may be better suited for those with more ionic character. researchgate.net The choice of basis set, such as 6-31G(d), is also a critical parameter in these calculations.
A typical computational protocol involves first optimizing the ground-state geometry of the molecule using DFT, followed by a TD-DFT calculation to obtain the electronic excited states. mdpi.com The results are often presented as a theoretical spectrum, which can then be compared with experimental data for validation. mdpi.com
Simulation of Reaction Pathways and Energy Landscapes
Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating reaction mechanisms. By mapping the potential energy surface (PES) of a chemical reaction, researchers can identify stable molecules (reactants, products, intermediates) and the transition states that connect them. This allows for the determination of activation energies (energy barriers) and reaction enthalpies, providing a detailed understanding of the reaction's feasibility and kinetics.
For a molecule like Naphtho[1,2-h]cinnoline, DFT calculations could be employed to investigate its synthesis pathways, such as cyclization reactions of precursor molecules. The process involves locating the geometries of all relevant stationary points on the PES and calculating their relative energies. The results are often visualized as a reaction energy profile, which plots the energy of the system as it progresses along the reaction coordinate. These simulations can reveal the step-by-step mechanism, identify rate-determining steps, and predict the regioselectivity and stereoselectivity of reactions.
Solvation Effects on Electronic and Optical Properties via Continuum Models (e.g., IEF-PCM)
The electronic and optical properties of molecules can be significantly influenced by their environment, particularly the solvent. Continuum solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM), are widely used to account for these effects in computational studies. In the IEF-PCM method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this medium.
These models are frequently combined with TD-DFT calculations to predict how the UV-Vis spectrum of a compound changes in different solvents, a phenomenon known as solvatochromism. The calculations can predict shifts in the absorption maxima (either a blue shift, hypsochromic, or a red shift, bathochromic) as the solvent polarity changes. For example, in studies of other organic molecules, TD-DFT calculations coupled with a PCM model have been used to simulate UV-Vis spectra in various solvents, with the results often showing good agreement with experimental observations. mdpi.com This approach is crucial for understanding how solvent interactions stabilize or destabilize the ground and excited electronic states of the solute molecule.
Advanced Materials Science Applications of Naphtho 1,2 H Cinnoline and Its Derivatives
Fluorescent and Optoelectronic Materials
Engineering Energy Gaps for Optoelectronic Applications
The ability to precisely control the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to the design of organic materials for optoelectronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For polycyclic aromatic hydrocarbons and their heteroaromatic analogues like Naphtho[1,2-h]cinnoline, the HOMO-LUMO gap dictates the material's absorption and emission properties, as well as its charge transport characteristics.
Engineering the energy gap in derivatives of this compound can be achieved through several established strategies. The introduction of electron-donating or electron-withdrawing substituents at various positions on the aromatic core can effectively raise or lower the HOMO and LUMO energy levels, respectively. This modification of the electronic structure alters the energy gap. Furthermore, extending the π-conjugated system by fusing additional aromatic rings to the this compound backbone typically leads to a smaller energy gap, resulting in a bathochromic (red) shift in the material's absorption and emission spectra.
A practical example of this principle is seen in the development of hybrid fluorophores that incorporate a cinnoline (B1195905) moiety. For instance, a donor-acceptor system created by fusing a six-membered diaza ring of cinnoline with a naphthalimide dye, known as "CinNapht," demonstrates how the electronic properties can be tuned. researchgate.net In this push-pull structure, the amino-cinnoline part acts as the electron donor while the naphthalimide acts as the acceptor. researchgate.net This intramolecular charge transfer character results in significant solvatochromic effects, with emission colors ranging from green to red depending on the solvent polarity, highlighting the tunability of the system for applications like bio-imaging. researchgate.net
Theoretical calculations, such as Density Functional Theory (DFT), are crucial tools for predicting the effects of chemical modifications on the energy gap. By calculating the HOMO-LUMO structure, researchers can screen potential derivatives and prioritize synthetic targets with desirable electronic properties for specific optoelectronic applications. mdpi.com
Table 1: Strategies for Engineering the HOMO-LUMO Gap in this compound Analogues
| Strategy | Mechanism | Predicted Effect on Energy Gap |
|---|---|---|
| Substitution | Introduction of electron-donating groups (e.g., -NH₂, -OR) or electron-withdrawing groups (e.g., -NO₂, -CN). | Decrease (with suitable donor-acceptor patterns). |
| π-System Extension | Annulation of additional aromatic rings. | Decrease. |
| Heteroatom Incorporation | Strategic placement of nitrogen or other heteroatoms to create donor-acceptor systems. | Tunable decrease. |
Supramolecular Assemblies and Functional Materials
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful bottom-up approach to constructing complex and functional materials. The rigid, planar, and electron-rich structure of this compound, featuring two adjacent nitrogen atoms, makes it an attractive building block for designing sophisticated supramolecular architectures.
Non-Covalent Interactions in Supramolecular Architectures
The assembly of this compound-based structures is governed by a variety of non-covalent interactions. The extended aromatic surface facilitates strong π-π stacking interactions, which are crucial for the organization of molecules in the solid state and in solution. The two nitrogen atoms in the cinnoline core act as hydrogen bond acceptors, enabling the formation of specific, directional hydrogen bonds with suitable donor molecules.
Computational studies on the parent cinnoline molecule provide insight into its interaction capabilities. DFT studies on the hydration of diazanaphthalenes, including cinnoline, show that water molecules can be strongly adsorbed through the formation of hydrogen bonds. nih.gov Specifically, hydrogen bonding can occur between the oxygen atom of water and the C-H groups of the cinnoline ring, or between the hydrogen atoms of water and the nitrogen lone pairs. nih.gov These fundamental interactions are expected to play a key role in the supramolecular behavior of the larger this compound system in the presence of protic solvents or other hydrogen-bond donors.
Principles of Molecular Recognition and Host-Guest Chemistry
Molecular recognition is the selective binding of a "guest" molecule to a complementary "host" molecule. The defined shape, size, and electronic properties of this compound and its derivatives make them potential candidates for roles in host-guest systems. As a host, a functionalized this compound could possess a cavity or cleft capable of binding specific guests through a combination of π-π stacking, hydrogen bonding, and van der Waals forces.
Conversely, as a guest, the this compound molecule could be selectively encapsulated by larger macrocyclic hosts such as cyclodextrins, calixarenes, or cucurbiturils. thno.org The binding event in such host-guest complexes can lead to significant changes in the photophysical properties of the this compound guest, such as enhanced fluorescence or a shift in emission wavelength, which can be exploited for sensing applications.
Self-Assembly and Self-Organization Phenomena
Self-assembly is the spontaneous organization of individual molecules into ordered structures. Derivatives of this compound, appropriately functionalized with recognition motifs (e.g., hydrogen-bonding groups, long alkyl chains), can be designed to self-assemble into well-defined nanoscale and microscale structures such as nanofibers, vesicles, or liquid crystals. The interplay between π-π stacking of the aromatic cores and weaker interactions from peripheral substituents would direct the formation of these ordered materials. The resulting functional materials could find applications in areas such as organic electronics, sensing, and catalysis.
π-Extended Systems and Nanographene Analogues
The extension of the π-conjugated system of this compound leads to the formation of larger, graphene-like molecules known as nanographenes. These materials are of significant interest due to their unique electronic and optical properties that are tunable by their size and shape.
Design and Synthesis of Naphtho[1,2-a]pyrene Derivatives
Naphtho[1,2-a]pyrenes represent a class of π-extended helical nanographenes. A mild and efficient synthetic route to access a broad range of substituted Naphtho[1,2-a]pyrene derivatives has been developed using an Indium(III) chloride (InCl₃) and Silver(I) bis(trifluoromethanesulfonyl)imide (AgNTf₂) mediated two-fold alkyne benzannulation reaction. This method allows for the synthesis of these complex structures in good yields.
The reaction involves the cyclization of diyne intermediates. The resulting Naphtho[1,2-a]pyrene molecules possess a helical chirality due to steric hindrance in the "cove" region of the molecule. This chirality allows for the separation of enantiomers using High-Performance Liquid Chromatography (HPLC). The energy barrier for the interconversion of these enantiomers can be determined and is influenced by the nature of the substituents; functionalization in the cove region can increase the racemization barrier due to steric repulsion. The synthesis and properties of these helical nanographenes are crucial for developing new chiral materials for applications in organic electronics and chiroptical devices.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Naphtho[1,2-a]pyrene |
| Cinnoline |
| Naphthalimide |
| Indium(III) chloride |
| Silver(I) bis(trifluoromethanesulfonyl)imide |
| Cyclodextrin |
| Calixarene |
Helical Architectures and Chiral Properties
The fusion of the naphtho and cinnoline ring systems in this compound and its derivatives can lead to the formation of non-planar, helical structures. This intrinsic helicity arises from the steric hindrance between the terminal aromatic rings, forcing the molecule to adopt a screw-shaped geometry. These helical molecules are a subclass of azahelicenes, which are helicenes containing one or more nitrogen atoms in their aromatic framework. The resulting helical chirality means that the molecule and its mirror image are non-superimposable, leading to the existence of enantiomers.
The stability of these helical structures and their chiral properties are influenced by several factors, including the number and arrangement of the fused rings, the position of the nitrogen atoms, and the nature of any substituents. For instance, the isomer benzo[f]naphtho[2,1-c]cinnoline (B230440) is also known as 7,8-diaza arxiv.orghelicene, highlighting its helical nature. rsc.orgnih.gov Generally, aza arxiv.orghelicenes, which are composed of five ortho-fused aromatic rings, are often not configurationally stable under ambient conditions, meaning they can racemize (interconvert between enantiomers) at room temperature. rsc.org
Detailed research into various aza arxiv.orghelicenes has provided insights into their racemization processes and chiroptical properties. The position of the nitrogen atom within the helical skeleton has a discernible effect on the energy barrier to racemization. Computational studies, often employing Density Functional Theory (DFT), are crucial in understanding these properties. For example, studies on a complete series of monoaza arxiv.orghelicenes have shown that the racemization rates can be precisely determined and interpreted through DFT calculations. researchgate.net
The chiral nature of these molecules is experimentally verified and quantified through techniques such as Circular Dichroism (CD) spectroscopy. The CD spectra of azahelicenes exhibit characteristic bands that are sensitive to the helical structure and the electronic transitions within the molecule. Theoretical calculations, including Time-Dependent DFT (TD-DFT), have proven effective in reproducing and interpreting these experimental CD spectra, allowing for the assignment of spectral features to specific excited states. researchgate.netacs.org
Below are data tables summarizing key findings from research on related aza arxiv.orghelicene structures, which provide a strong indication of the expected properties for this compound derivatives.
Table 1: Racemization Rates for Various Monoaza arxiv.orghelicenes
| Compound (Position of N atom) | Racemization Rate Constant, krac (s-1) at 298 K | Half-life, t1/2 (min) at 298 K |
| 1-aza arxiv.orghelicene | 1.1 x 10-4 | 105 |
| 3-aza arxiv.orghelicene | 1.9 x 10-4 | 61 |
| 4-aza arxiv.orghelicene | 2.9 x 10-4 | 40 |
| 5-aza arxiv.orghelicene | 2.5 x 10-4 | 46 |
| 6-aza arxiv.orghelicene | 1.5 x 10-4 | 77 |
| 7-aza arxiv.orghelicene | 1.3 x 10-4 | 89 |
This data is based on studies of a series of monoaza arxiv.orghelicenes and illustrates the influence of the nitrogen atom's position on configurational stability. The specific values for this compound would require dedicated experimental or computational analysis. researchgate.net
Table 2: Calculated Racemization Barriers for Aza arxiv.orghelicenes
| Compound | Calculation Method | Calculated Racemization Barrier (kcal/mol) |
| 1-aza arxiv.orghelicene | DFT | 22.8 |
| 3-aza arxiv.orghelicene | DFT | 22.3 |
| 4-aza arxiv.orghelicene | DFT | 21.9 |
| 5-aza arxiv.orghelicene | DFT | 22.1 |
| 6-aza arxiv.orghelicene | DFT | 22.5 |
| 7-aza arxiv.orghelicene | DFT | 22.7 |
This table showcases theoretical predictions of the energy barriers for the interconversion of enantiomers in various monoaza arxiv.orghelicenes, providing insight into their chiral stability. researchgate.net
The development of synthetic methods to access enantiopure azahelicenes is an active area of research. Asymmetric synthesis, where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other, is a key strategy. The resulting enantiomerically enriched materials are essential for applications in areas such as chiroptical materials, asymmetric catalysis, and circularly polarized luminescence. acs.org
Q & A
Q. What are the established synthetic routes for Naphtho[1,2-h]cinnoline, and how can reaction conditions be optimized for yield and purity?
this compound can be synthesized via photocyclization of polycyclic precursors, as demonstrated in analogous heterocyclic systems. Key parameters include solvent polarity, irradiation wavelength, and reaction time. For example, photocyclization of benzothienoquinoline derivatives under UV light (300–350 nm) in aprotic solvents (e.g., THF) has yielded structurally similar compounds with >70% purity. Optimization involves iterative adjustments to temperature (20–80°C) and catalyst loading (e.g., iodine or Lewis acids) to minimize byproducts .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
¹H and ¹³C NMR assignments are critical for confirming regiochemistry and substituent positions. For instance, in benzothieno-fused cinnolines, distinct aromatic proton splitting patterns (e.g., doublets for H-7 and H-8) and carbon chemical shifts (δ 120–140 ppm for sp² carbons) differentiate between isomers. 2D techniques (COSY, HSQC) are recommended to resolve overlapping signals, particularly in fused-ring systems .
Q. What IUPAC nomenclature rules govern the numbering and naming of this compound?
The compound’s name follows fused-ring system conventions: the naphthalene moiety is prioritized as the parent structure, with the cinnoline component numbered to minimize positional indices. The fusion site (1,2-h) indicates the naphthalene’s C1–C2 bonds connect to the cinnoline’s H-position. Refer to IUPAC guidelines for polycyclic heteroaromatics to avoid misassignment .
Advanced Research Questions
Q. What computational methods predict the electronic properties of this compound for optoelectronic applications?
Density functional theory (DFT) with B3LYP/6-31G(d) basis sets reliably calculates HOMO-LUMO gaps and charge transport properties. For example, naphtho-thiadiazole analogs exhibit narrow bandgaps (~1.8 eV) and high electron affinity, making them suitable for organic solar cells. Solvent effects (PCM models) and π-π stacking interactions should be included to refine predictions .
Q. How can researchers detect and quantify this compound in environmental samples with high sensitivity?
High-resolution fluorescence spectroscopy at cryogenic temperatures (4.2 K) achieves sub-ppb detection limits for polyaromatic hydrocarbons (PAHs). For sediment analysis, combine solid-phase extraction (C18 columns) with excitation-emission matrix (EEM) spectroscopy. Calibration against certified PAH standards (e.g., dibenzo[a,l]pyrene) ensures accuracy in complex matrices .
Q. What frameworks guide hypothesis-driven research on this compound’s biological activity?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions. For toxicity studies, use PICO (Population: in vitro models; Intervention: dose-response; Comparison: untreated controls; Outcome: IC₅₀ values). Validate hypotheses with dose-ranging assays (e.g., MTT for cytotoxicity) and molecular docking to identify protein targets .
Q. How do structural modifications at the C-8 position affect this compound’s optoelectronic performance?
Introducing electron-withdrawing groups (e.g., -CN, -NO₂) at C-8 lowers LUMO levels, enhancing electron mobility in photovoltaic devices. Compare time-resolved microwave conductivity (TRMC) and space-charge-limited current (SCLC) measurements to quantify charge-carrier mobility. Substituent steric effects (e.g., methyl vs. phenyl groups) further modulate crystallinity in thin films .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported spectroscopic data for this compound derivatives?
Cross-validate findings using orthogonal techniques:
- Mass spectrometry (HRMS) confirms molecular weight.
- X-ray crystallography resolves absolute configuration.
- Variable-temperature NMR identifies dynamic effects (e.g., ring flipping). Discrepancies in ¹³C shifts may arise from solvent polarity or impurities; replicate experiments in deuterated DMSO or CDCl₃ for consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
